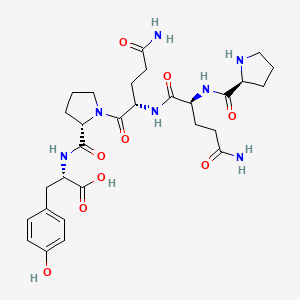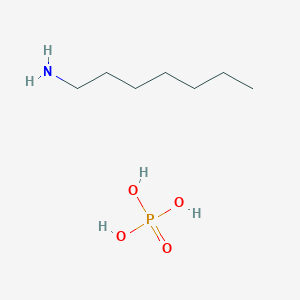
Heptan-1-amine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptan-1-amine typically involves the reduction of heptanenitrile using hydrogen in the presence of a catalyst such as Raney nickel. The reaction is carried out under high pressure and temperature to achieve the desired conversion.
Phosphoric acid can be synthesized through the hydration of phosphorus pentoxide (P2O5) with water. This reaction is highly exothermic and requires careful control of reaction conditions to prevent the formation of by-products.
Industrial Production Methods
In industrial settings, heptan-1-amine is produced through the catalytic hydrogenation of heptanenitrile. The process involves the use of high-pressure hydrogen gas and a metal catalyst to achieve efficient conversion.
Phosphoric acid is produced on a large scale using the wet process, which involves the reaction of sulfuric acid with phosphate rock. This method yields phosphoric acid along with gypsum as a by-product.
Chemical Reactions Analysis
Types of Reactions
Heptan-1-amine undergoes various chemical reactions, including:
Oxidation: Heptan-1-amine can be oxidized to form heptanal or heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of heptan-1-amine is less common but can lead to the formation of heptane.
Substitution: Heptan-1-amine can participate in nucleophilic substitution reactions, forming derivatives such as heptan-1-amine hydrochloride when reacted with hydrochloric acid.
Phosphoric acid undergoes reactions such as:
Esterification: Reacting with alcohols to form phosphate esters.
Neutralization: Reacting with bases to form phosphate salts.
Dehydration: Heating phosphoric acid can lead to the formation of pyrophosphoric acid and metaphosphoric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, metal catalysts.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation Products: Heptanal, heptanoic acid.
Substitution Products: Heptan-1-amine hydrochloride.
Esterification Products: Phosphate esters.
Scientific Research Applications
Heptan-1-amine;phosphoric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of heptan-1-amine;phosphoric acid involves its interaction with various molecular targets and pathways. As an amine, heptan-1-amine can act as a nucleophile, participating in reactions with electrophiles. Phosphoric acid, being a strong acid, can donate protons and participate in acid-base reactions. The combination of these properties allows the compound to engage in a wide range of chemical interactions.
Comparison with Similar Compounds
Heptan-1-amine;phosphoric acid can be compared with other similar compounds such as:
Hexan-1-amine: A shorter-chain primary amine with similar reactivity but different physical properties.
Octan-1-amine: A longer-chain primary amine with similar chemical behavior but higher molecular weight.
Phosphonic Acid: Similar to phosphoric acid but with one less hydroxyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of amine and phosphoric acid functionalities, which allows it to participate in a diverse array of chemical reactions and applications.
Properties
CAS No. |
151705-72-5 |
|---|---|
Molecular Formula |
C7H20NO4P |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
heptan-1-amine;phosphoric acid |
InChI |
InChI=1S/C7H17N.H3O4P/c1-2-3-4-5-6-7-8;1-5(2,3)4/h2-8H2,1H3;(H3,1,2,3,4) |
InChI Key |
XXYAMPFSXFKBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


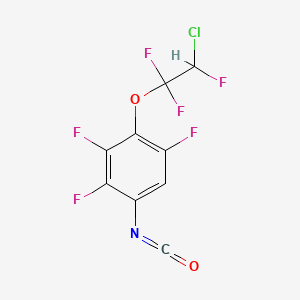
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
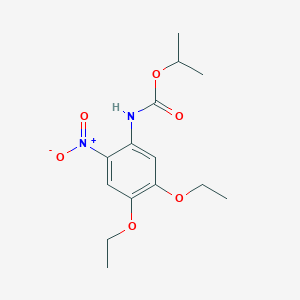
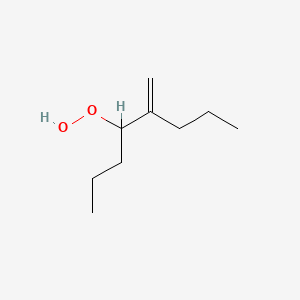
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
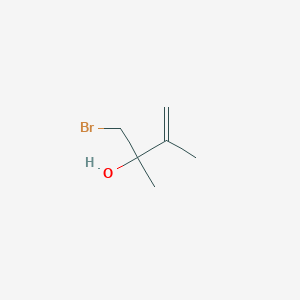
![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)

![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)
